Unii-3SU2W2hmg8
Description
UNII-3SU2W2HMGB is a unique identifier assigned by the Global Substance Registration System (GSRS), a regulatory-standardized database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . This system ensures unambiguous identification of substances relevant to medicine and translational research.
Properties
CAS No. |
676541-58-5 |
|---|---|
Molecular Formula |
C31H43NO9S |
Molecular Weight |
605.743 |
IUPAC Name |
(1'S,2S,3'R,5'S,7'R,10'R,12'R,14'R,15'S,18'R,19'R,22'S,23'R)-10',22'-dihydroxy-14'-(hydroxymethyl)-7',18'-dimethyl-19'-(5-oxo-2H-furan-3-yl)spiro[1,3-thiazolidine-2,9'-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane]-4-one |
InChI |
InChI=1S/C31H43NO9S/c1-16-11-30(32-24(34)14-42-30)31(37)26(39-16)40-22-10-18-3-4-21-20(28(18,15-33)12-23(22)41-31)5-7-27(2)19(6-8-29(21,27)36)17-9-25(35)38-13-17/h9,16,18-23,26,33,36-37H,3-8,10-15H2,1-2H3,(H,32,34)/t16-,18+,19-,20+,21-,22-,23-,26+,27-,28-,29+,30+,31-/m1/s1 |
InChI Key |
GRINEMOQBRCRRY-OVGHKGCDSA-N |
SMILES |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)CO)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)NC(=O)CS2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNBS-1450, UNBS 1450, UNBS1450, UBS-1450, UBS1450, UBS 1450 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights methodologies and datasets for analyzing compounds with structural and functional similarities. Although direct data on UNII-3SU2W2HMGB is absent, we infer comparison strategies based on analogous studies:
Triterpene Analogues of Ursolic Acid ()
evaluates ursolic acid (UA) derivatives (e.g., 10a, 3b-10b) for bioactivity using QSAR models and pIC₅₀ values. A comparison framework would involve:
- Computational descriptors : LogP, polar surface area, and hydrogen-bonding capacity to predict bioavailability.
- Biological activity : pIC₅₀ data to rank potency against targets like insulin-like growth factor receptors.
If UNII-3SU2W2HMGB shares a triterpene scaffold, these metrics would highlight its pharmacodynamic advantages or limitations relative to UA analogues.
Data-Driven Comparative Analysis
Table 1: Key Analytical Parameters for Comparison
Table 2: Pharmacological Relevance
Limitations and Recommendations
- Data Gaps : The provided evidence lacks direct references to UNII-3SU2W2HMGB. Cross-referencing GSRS (link) is essential for structural and regulatory details .
- Comparative Studies : Future work should integrate 3D conformational modeling (as in ) to assess steric and electronic differences between UNII-3SU2W2HMGB and analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
